Cas no 10297-06-0 (6-Chloro-1-hexyne)

6-Chloro-1-hexyne 化学的及び物理的性質
名前と識別子
-
- 1-Hexyne,6-chloro-
- 6-chloro-1-Hexyne
- 5-Hexynyl Chloride
- 6-chlorohex-1-yne
- 5-HEXYNECHLORIDE
- 1-Chloro-5-hexyne
- 6-Chlorohex-1-yne 97%
- 6-Chloro-1-hexyne,97%
- 6-CHLORO-1-HEXYNE 97%
- 6-Chloro-1-hexyne, 97% 5ML
- MFCD00013697
- ZUKOCGMVJUXIJA-UHFFFAOYSA-
- 10297-06-0
- AKOS009156863
- AS-41056
- NSC 116032
- DTXSID00297453
- CS-0204489
- NSC116032
- InChI=1/C6H9Cl/c1-2-3-4-5-6-7/h1H,3-6H2
- EN300-95983
- SCHEMBL223119
- 1-Hexyne, 6-chloro-
- ZUKOCGMVJUXIJA-UHFFFAOYSA-N
- SY011191
- 6-chloro-hex-1-yne
- 6-Chloro-1-hexyne, 98%
- NSC-116032
- FT-0636673
- DB-040398
- 6-Chloro-1-hexyne
-
- MDL: MFCD00013697
- インチ: InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h1H,3-6H2
- InChIKey: ZUKOCGMVJUXIJA-UHFFFAOYSA-N
- ほほえんだ: C#CCCCCCl
計算された属性
- せいみつぶんしりょう: 116.03900
- どういたいしつりょう: 116.039
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 67.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0A^2
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 色と性状: 無色黄色の液体。
- 密度みつど: 0.962 g/mL at 25 °C(lit.)
- ふってん: 83 °C/95 mmHg(lit.)
- フラッシュポイント: 華氏温度:98.6°f< br / >摂氏度:37°C< br / >
- 屈折率: n20/D 1.451(lit.)
- PSA: 0.00000
- LogP: 2.02870
- かんど: 空気と感熱性
- ようかいせい: 使用できません
6-Chloro-1-hexyne セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S16-S26-S36
-
危険物標識:
- 包装グループ:III
- ちょぞうじょうけん:かねんりょういき
- リスク用語:R10
- セキュリティ用語:16-26-36
- 危険レベル:3
6-Chloro-1-hexyne 税関データ
- 税関コード:2903299090
- 税関データ:
中国税関コード:
2903299090概要:
HS:2903299090。他の無環炭化水素の不飽和塩素化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29032999090無環炭化水素の他の不飽和塩素化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
6-Chloro-1-hexyne 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275159-250mg |
6-Chloro-1-hexyne |
10297-06-0 | 98% | 250mg |
¥135 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275159-5g |
6-Chloro-1-hexyne |
10297-06-0 | 98% | 5g |
¥789 | 2023-04-17 | |
Enamine | EN300-95983-1g |
6-chlorohex-1-yne |
10297-06-0 | 95% | 1g |
$85.0 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275159-1g |
6-Chloro-1-hexyne |
10297-06-0 | 98% | 1g |
¥312 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275159-10g |
6-Chloro-1-hexyne |
10297-06-0 | 98% | 10g |
¥1443 | 2023-04-17 | |
TRC | C382378-100mg |
6-Chloro-1-hexyne |
10297-06-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1493-5ML |
6-Chloro-1-hexyne |
10297-06-0 | >97.0%(GC) | 5ml |
¥490.00 | 2024-04-18 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53476-5ml |
6-Chloro-1-hexyne, 98% |
10297-06-0 | 98% | 5ml |
¥661.00 | 2023-03-01 | |
Enamine | EN300-95983-0.5g |
6-chlorohex-1-yne |
10297-06-0 | 95.0% | 0.5g |
$22.0 | 2025-02-21 | |
Enamine | EN300-95983-5.0g |
6-chlorohex-1-yne |
10297-06-0 | 95.0% | 5.0g |
$36.0 | 2025-02-21 |
6-Chloro-1-hexyne 関連文献
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1. 368. Unsaturated fatty acids. Part I. The synthesis of erythrogenic (isanic) and other acetylenic acidsH. K. Black,B. C. L. Weedon J. Chem. Soc. 1953 1785
-
2. Flash vacuum pyrolysis over magnesium. Part 1. Pyrolysis of benzylic, other aryl/alkyl and aliphatic halidesR. Alan Aitken,Philip K. G. Hodgson,John J. Morrison,Adebayo O. Oyewale J. Chem. Soc. Perkin Trans. 1 2002 402
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Han Byul Song,Austin Baranek,Christopher N. Bowman Polym. Chem. 2016 7 603
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Hyungmo Koo,Hun Young Kim,Kyungsoo Oh Org. Chem. Front. 2019 6 1868
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Dhanaji V. Jawale,Frédéric Fossard,Frédéric Miserque,Valérie Geertsen,Eric Doris,Edmond Gravel Catal. Sci. Technol. 2022 12 4983
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Roxanna S. Delima,Rebecca S. Sherbo,David J. Dvorak,Aiko Kurimoto,Curtis P. Berlinguette J. Mater. Chem. A 2019 7 26586
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Gaochan Wu,Yun Gao,Dongwei Kang,Boshi Huang,Zhipeng Huo,Huiqing Liu,Vasanthanathan Poongavanam,Peng Zhan,Xinyong Liu Med. Chem. Commun. 2018 9 149
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Damien Clarisse,Praveen Prakash,Valérie Geertsen,Frédéric Miserque,Edmond Gravel,Eric Doris Green Chem. 2017 19 3112
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Alissa Horn,Patrick H. Dussault RSC Adv. 2020 10 44408
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Guoqiang Wang,Xiaoshi Su,Liuzhou Gao,Xueting Liu,Guoao Li,Shuhua Li Chem. Sci. 2021 12 10883
6-Chloro-1-hexyneに関する追加情報
Professional Introduction to 6-Chloro-1-hexyne (CAS No. 10297-06-0)
6-Chloro-1-hexyne, with the chemical formula C6H7Cl, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. Its unique structure, featuring both a terminal alkyne group and a chloro substituent, makes it a versatile intermediate for various synthetic applications. This introduction delves into the compound's properties, synthesis methods, and its emerging role in modern research, particularly in drug development and material science.
The molecular structure of 6-Chloro-1-hexyne consists of a six-carbon chain with a triple bond at one end and a chlorine atom attached to the sixth carbon. This configuration imparts distinct reactivity patterns, making it an attractive building block for constructing more complex molecules. The presence of the triple bond allows for various additions and substitutions, while the chloro group can participate in nucleophilic aromatic substitution or serve as a leaving group in other transformations.
In recent years, 6-Chloro-1-hexyne has garnered attention in the pharmaceutical industry due to its potential applications in the synthesis of bioactive compounds. Researchers have leveraged its reactivity to develop novel heterocyclic structures, which are prevalent in many therapeutic agents. For instance, studies have demonstrated its utility in constructing thiazole derivatives, which exhibit antimicrobial and anti-inflammatory properties. The ability to introduce functional groups at specific positions along the carbon chain allows for fine-tuning of biological activity, making this compound invaluable for medicinal chemists.
The synthesis of 6-Chloro-1-hexyne typically involves the halogenation of hexyne precursors or through the reaction of acetylene derivatives with chlorinating agents. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have further enhanced its accessibility and purity. These methods ensure that researchers obtain high yields of the desired product with minimal byproducts, facilitating subsequent downstream applications.
One of the most compelling aspects of 6-Chloro-1-hexyne is its role in polymer science. Its ability to undergo polymerization reactions has led to the development of novel materials with unique properties. For example, researchers have explored its use in creating conductive polymers that could find applications in electronics and renewable energy storage devices. The chlorine substituent also contributes to thermal stability and flame retardancy, making these polymers suitable for demanding industrial environments.
The compound's reactivity also extends to its interaction with transition metals, which has opened new avenues in catalysis research. Transition metal complexes derived from 6-Chloro-1-hexyne have been investigated for their ability to facilitate various organic transformations, including hydrogenation and oxidation reactions. These catalysts are particularly valuable in industrial processes where high selectivity and efficiency are required.
In conclusion, 6-Chloro-1-hexyne (CAS No. 10297-06-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse synthetic pathways, making it indispensable in pharmaceutical development and material science. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
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